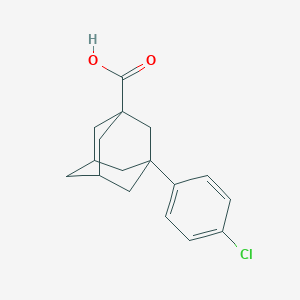![molecular formula C24H30Cl2N2O2 B8459528 tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8459528.png)
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate
Overview
Description
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with tert-butyl and bis(4-chloro-2-methylphenyl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and bis(4-chloro-2-methylphenyl)methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials with specific properties .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of bis(4-chloro-2-methylphenyl)methyl groups, which impart specific chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C24H30Cl2N2O2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30Cl2N2O2/c1-16-14-18(25)6-8-20(16)22(21-9-7-19(26)15-17(21)2)27-10-12-28(13-11-27)23(29)30-24(3,4)5/h6-9,14-15,22H,10-13H2,1-5H3 |
InChI Key |
VCEJHLZVTIQHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=C(C=C(C=C2)Cl)C)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
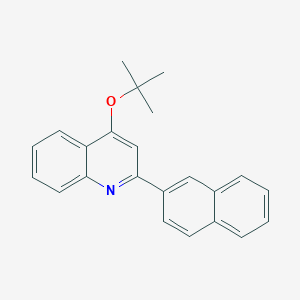
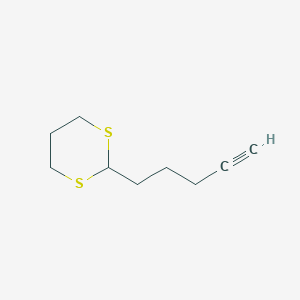
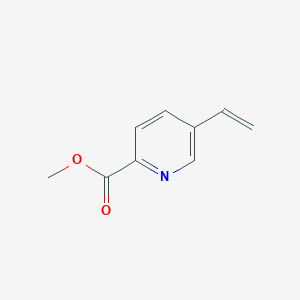
![tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)
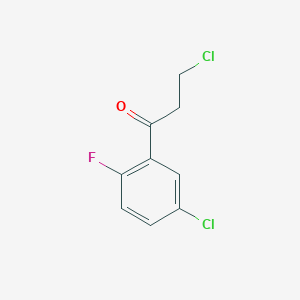
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459476.png)
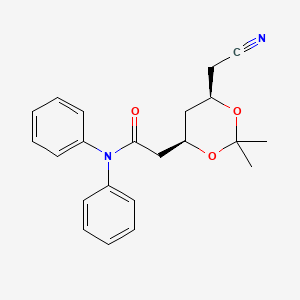
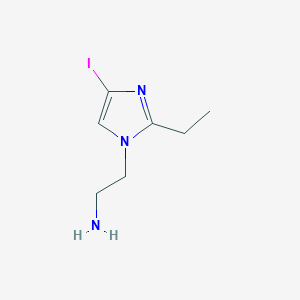
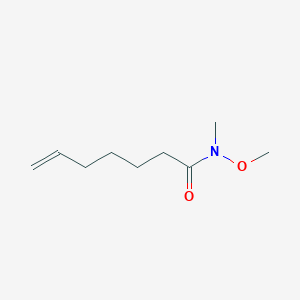
![7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8459504.png)
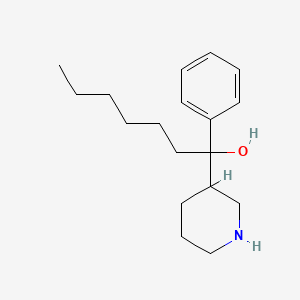
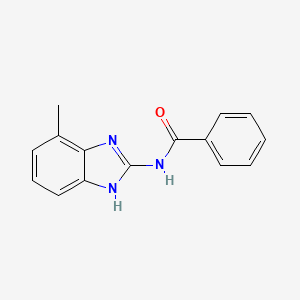
![ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate](/img/structure/B8459526.png)
